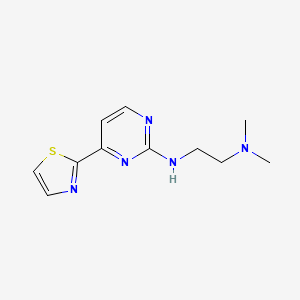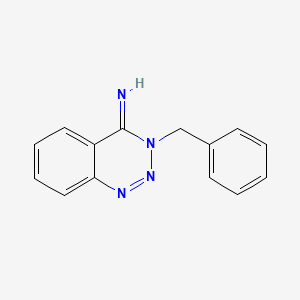
Ethyl (((1-adamantyl(ethyl)amino)carbonyl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (((1-adamantyl(ethyl)amino)carbonyl)amino)acetate is a synthetic organic compound with the molecular formula C17H28N2O3 It is characterized by the presence of an adamantyl group, which is a bulky, diamond-like structure, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (((1-adamantyl(ethyl)amino)carbonyl)amino)acetate typically involves multiple steps:
-
Formation of the Adamantyl Amine Intermediate: : The process begins with the preparation of 1-adamantylamine. This can be achieved by the reduction of 1-adamantyl nitrile using hydrogen gas in the presence of a palladium catalyst.
-
Carbamoylation: : The adamantylamine is then reacted with ethyl chloroformate to form the corresponding carbamate. This reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
-
Amidation: : The carbamate intermediate is further reacted with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. This step forms the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Ethyl (((1-adamantyl(ethyl)amino)carbonyl)amino)acetate can undergo oxidation reactions, particularly at the adamantyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced using agents like lithium aluminum hydride, which can target the ester group, converting it into an alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters with different
Eigenschaften
CAS-Nummer |
33205-91-3 |
|---|---|
Molekularformel |
C17H28N2O3 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
ethyl 2-[[1-adamantyl(ethyl)carbamoyl]amino]acetate |
InChI |
InChI=1S/C17H28N2O3/c1-3-19(16(21)18-11-15(20)22-4-2)17-8-12-5-13(9-17)7-14(6-12)10-17/h12-14H,3-11H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
PFWGQQSIJBNTDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(=O)NCC(=O)OCC)C12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


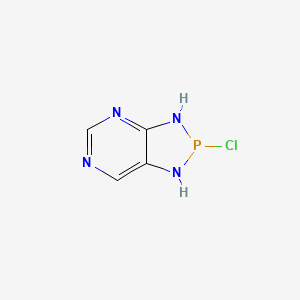
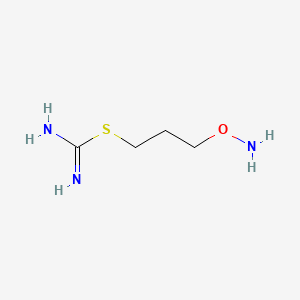

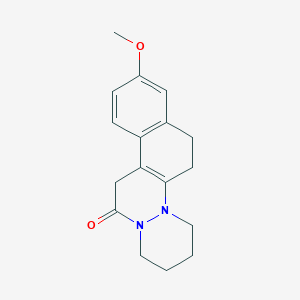



![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)

![2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12794668.png)
